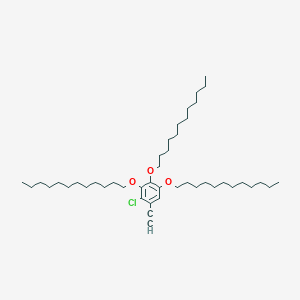
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene is an organic compound characterized by the presence of a chloro group, three dodecyloxy groups, and an ethynyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 2-chlorobenzene.
Introduction of Dodecyloxy Groups: The benzene ring is functionalized with three dodecyloxy groups through etherification reactions. This step often involves the use of dodecanol and a suitable catalyst under reflux conditions.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the functionalized benzene derivative reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chloro group.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include alkenes or alkanes.
科学的研究の応用
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways, such as those involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-iodobenzene
- 2-Chloro-3,4,5-tris(dodecyloxy)-1-[2-(trimethylsilyl)ethynyl]benzene
Uniqueness
2-Chloro-3,4,5-tris(dodecyloxy)-1-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro, dodecyloxy, and ethynyl groups makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
921229-85-8 |
|---|---|
分子式 |
C44H77ClO3 |
分子量 |
689.5 g/mol |
IUPAC名 |
4-chloro-1,2,3-tridodecoxy-5-ethynylbenzene |
InChI |
InChI=1S/C44H77ClO3/c1-5-9-12-15-18-21-24-27-30-33-36-46-41-39-40(8-4)42(45)44(48-38-35-32-29-26-23-20-17-14-11-7-3)43(41)47-37-34-31-28-25-22-19-16-13-10-6-2/h4,39H,5-7,9-38H2,1-3H3 |
InChIキー |
JMCBYGQGFFPPOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1)C#C)Cl)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
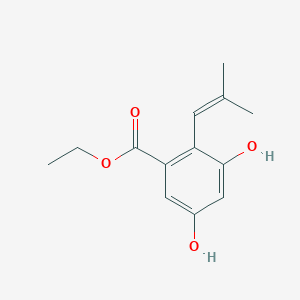
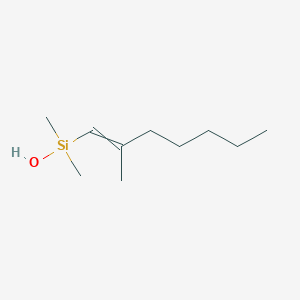
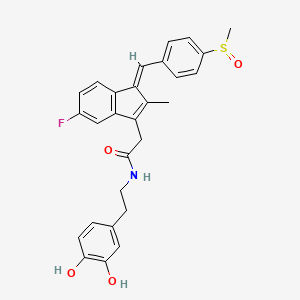
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
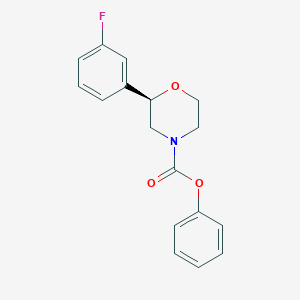
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
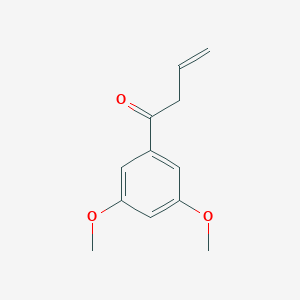

![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)

